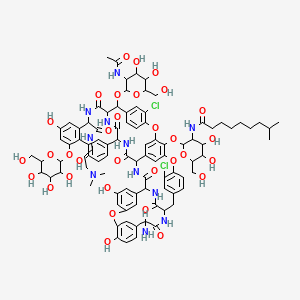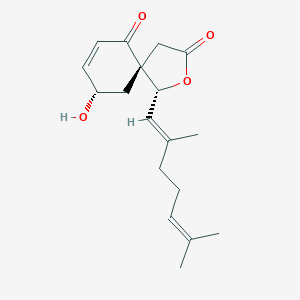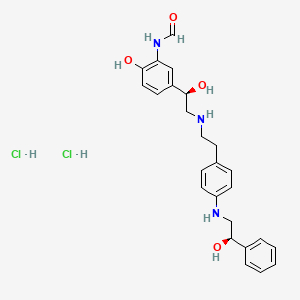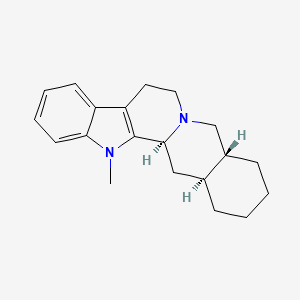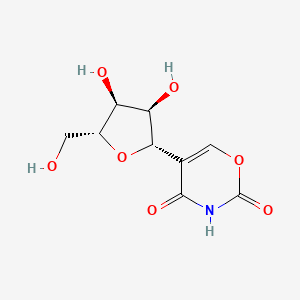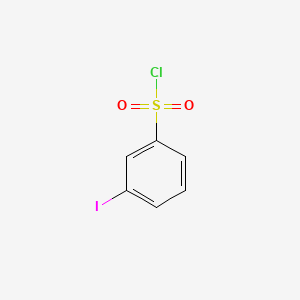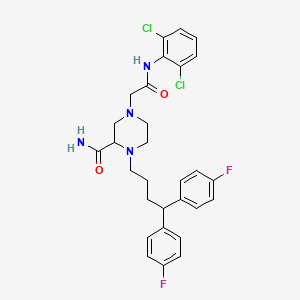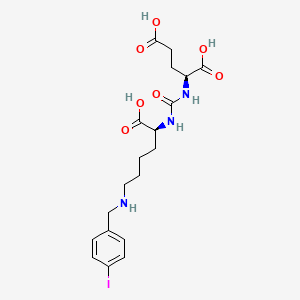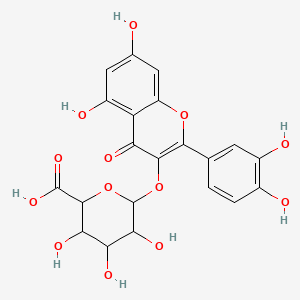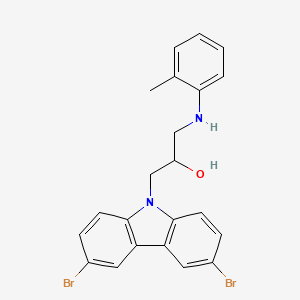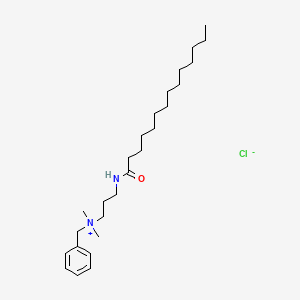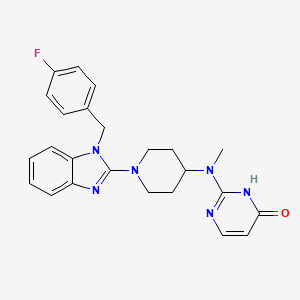
ミゾラスチン
概要
説明
ミゾラスチンは、アレルギー性鼻結膜炎や蕁麻疹の症状を治療するために主に用いられる、第二世代の非鎮静性抗ヒスタミン薬です。 選択的ヒスタミンH1受容体拮抗薬であり、アレルギー症状を引き起こす体内の物質であるヒスタミンの作用を阻害します .
科学的研究の応用
Mizolastine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of antihistamines.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of sustained-release formulations and other pharmaceutical technologies
作用機序
ミゾラスチンは、末梢のヒスタミンH1受容体を選択的に拮抗することによって作用します。これにより、ヒスタミンがこれらの受容体に結合することが阻止され、かゆみ、腫れ、発赤などのアレルギー症状が軽減されます。 ミゾラスチンは、マスト細胞安定化作用も持っており、これにより抗アレルギー作用がさらに高まります .
類似の化合物との比較
類似の化合物
ロラタジン: 用途が似ている、別の第二世代の抗ヒスタミン薬です。
セチリジン: 強力な抗ヒスタミン効果で知られています。
フェキソフェナジン: 作用機序が似ている非鎮静性抗ヒスタミン薬
ミゾラスチンの独自性
ミゾラスチンは、作用の開始が速く、ヒスタミン受容体を阻害し、マスト細胞を安定化させるという二重のメカニズムを持つ点が特徴です。 また、H1受容体に対する特異性が高く、他の抗ヒスタミン薬と比べて副作用が起こりにくいことも知られています .
生化学分析
Biochemical Properties
Mizolastine plays a significant role in biochemical reactions by acting as a histamine H1 receptor antagonist . It interacts with histamine H1 receptors on the surface of cells, preventing histamine from binding and exerting its effects. This interaction is crucial in reducing allergic symptoms such as inflammation, itching, and swelling . Mizolastine also exhibits anti-inflammatory properties, which are not mediated by H1 receptors but may involve the inhibition of 5-lipoxygenase .
Cellular Effects
Mizolastine affects various types of cells and cellular processes. It inhibits the release of histamine from mast cells, thereby reducing allergic responses . Additionally, mizolastine has been shown to influence cell signaling pathways by blocking the action of histamine on H1 receptors, which can affect gene expression and cellular metabolism . This results in decreased production of pro-inflammatory cytokines and other mediators involved in allergic reactions .
Molecular Mechanism
At the molecular level, mizolastine exerts its effects by binding to histamine H1 receptors, thereby preventing histamine from activating these receptors . This binding interaction inhibits the downstream signaling pathways that lead to allergic symptoms. Mizolastine’s anti-inflammatory effects may also involve the inhibition of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mizolastine have been observed to change over time. Mizolastine is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours after administration . It has a distribution half-life of 1.5 to 1.9 hours and a terminal elimination half-life of 7.3 to 17.1 hours . Mizolastine is stable under normal laboratory conditions, but its long-term effects on cellular function have not been extensively studied .
Dosage Effects in Animal Models
In animal models, the effects of mizolastine vary with different dosages. At doses ranging from 0.1 to 10 mg/kg, mizolastine has shown significant anti-inflammatory activity . At higher doses, adverse effects such as drowsiness, fatigue, and dry mouth have been reported . The threshold for these effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
Mizolastine is extensively metabolized in the liver, primarily through glucuronidation and sulphation . Minor metabolic pathways include oxidation, dealkylation, and hydroxylation . The main enzymes involved in its metabolism are glucuronosyltransferases (UGTs) and cytochrome P450 enzymes (CYP3A4/5) . These metabolic pathways ensure the efficient clearance of mizolastine from the body .
Transport and Distribution
Mizolastine is highly plasma protein-bound (>98%) and has an apparent volume of distribution of 1.4 L/kg . It is rapidly distributed throughout the body, with most of the drug being metabolized in the liver . Only a small fraction of the administered dose is recovered in the urine in unchanged form . Mizolastine’s distribution is influenced by its high affinity for plasma proteins and its rapid metabolism .
Subcellular Localization
The subcellular localization of mizolastine has not been extensively studied. Given its role as a histamine H1 receptor antagonist, it is likely to be localized at the cell membrane where these receptors are found . Mizolastine’s activity is dependent on its ability to bind to these receptors and prevent histamine from exerting its effects .
準備方法
合成経路と反応条件
ミゾラスチンは、1-(4-フルオロベンジル)-1H-ベンゾイミダゾールと4-ピペリドン塩酸塩を反応させた後、2-クロロピリミジンと反応させるという、複数段階のプロセスによって合成することができます。 最終生成物は精製と結晶化によって得られます .
工業的製造方法
工業的な設定では、ミゾラスチンはしばしば二層浸透圧ポンプ錠法を用いて製造されます。これは、活性成分と浸透促進剤を含む層と、浸透物質を含む層の2つの層を持つ錠剤を作成することを伴います。 錠剤は半透膜で被覆され、膜に小さな穴が開けられて薬物の放出が制御されます .
化学反応の分析
反応の種類
ミゾラスチンは、以下を含むいくつかの種類の化学反応を受けます。
酸化: ミゾラスチンは、さまざまな代謝産物を生成するために酸化される可能性があります。
還元: 還元反応は、ベンゾイミダゾール環を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物には、親化合物よりも活性度が低いことが多い、さまざまな酸化および還元代謝産物があります .
科学研究の応用
ミゾラスチンには、いくつかの科学研究の応用があります。
化学: 抗ヒスタミンの挙動を研究するためのモデル化合物として使用されます。
生物学: ヒスタミン受容体に対する影響と、アレルギー反応における役割について研究されています。
医学: アレルギー性疾患の治療における有効性と安全性を評価するために、臨床試験で使用されます。
類似化合物との比較
Similar Compounds
Loratadine: Another second-generation antihistamine with similar uses.
Cetirizine: Known for its potent antihistamine effects.
Fexofenadine: A non-sedating antihistamine with a similar mechanism of action
Uniqueness of Mizolastine
Mizolastine is unique in its rapid onset of action and its dual mechanism of blocking histamine receptors and stabilizing mast cells. It is also known for its high specificity for H1 receptors, which reduces the likelihood of side effects compared to other antihistamines .
特性
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLJETXTTWAYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046801 | |
| Record name | Mizolastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-45-9 | |
| Record name | Mizolastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108612-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mizolastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mizolastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mizolastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIZOLASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mizolastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mizolastine?
A1: Mizolastine primarily acts as a selective histamine H1 receptor antagonist. [, ] It binds to these receptors with high affinity, preventing histamine from binding and triggering downstream allergic responses. []
Q2: Does mizolastine have any additional anti-allergic properties beyond H1 receptor antagonism?
A2: Research suggests that mizolastine may also inhibit the release of histamine from mast cells during allergic reactions. [] This dual action contributes to its overall anti-allergic efficacy.
Q3: How does mizolastine impact inflammatory processes?
A3: Studies indicate that mizolastine may inhibit the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, key mediators of inflammation. [, , , ] This anti-inflammatory property could contribute to its effectiveness in treating allergic inflammation.
Q4: Can mizolastine affect the expression of adhesion molecules involved in inflammation?
A4: In vitro studies have shown that mizolastine can selectively downregulate the expression of the adhesion molecule CD54 (ICAM-1) on stimulated human airway stromal cells. [] This modulation of adhesion molecule expression could contribute to its anti-inflammatory effects.
Q5: What is the typical time for mizolastine to reach peak plasma levels (Tmax)?
A5: Mizolastine reaches peak plasma levels relatively quickly, with a Tmax ranging from 0.9 to 3 hours. []
Q6: How is mizolastine metabolized in the body?
A6: Mizolastine undergoes extensive metabolism in the liver, primarily through conjugation and cytochrome P450 (CYP) enzymes. []
Q7: How is mizolastine primarily eliminated from the body?
A7: Following metabolism, mizolastine is mainly excreted in the feces, with a smaller percentage eliminated in the urine. []
Q8: Does age affect the pharmacokinetics of mizolastine?
A8: Studies have shown that elderly individuals may exhibit higher plasma concentrations and a longer elimination half-life of mizolastine compared to younger individuals. [] This suggests that age-related changes in liver function could influence the drug's pharmacokinetics.
Q9: What in vitro models have been used to study the effects of mizolastine?
A9: Researchers have employed various in vitro models, including:
- Guinea pig ileum preparations to assess the antagonism of histamine-induced contractions. []
- Rat cortical slices to investigate the inhibition of histamine-induced phosphoinositide turnover. []
- Human airway epithelial and stromal cell cultures to examine the modulation of adhesion molecule expression. []
- Human skin fibroblasts to evaluate the impact on UVB-induced LTB4 production and 5-LOX expression. []
Q10: Has mizolastine demonstrated efficacy in animal models of allergic diseases?
A10: Yes, mizolastine has shown promising results in various animal models, including:
- Rodent models of anaphylaxis, demonstrating protection against mortality and various anaphylactic symptoms. []
- Guinea pig models of allergic rhinitis, exhibiting significant inhibition of nasal symptoms, airway resistance, and eosinophil infiltration. []
- Murine models of allergic contact dermatitis, showing suppression of ear swelling, inflammatory cell infiltration, and cytokine production. [, ]
Q11: Are there any preclinical findings suggesting a lack of tolerance development with mizolastine?
A11: Yes, studies in rodent models have demonstrated that mizolastine maintains its anti-inflammatory efficacy after repeated administration, indicating a low risk of developing tolerance. []
Q12: Has the histamine-induced skin wheal and flare model been used to investigate mizolastine's efficacy?
A12: Yes, this model has been widely used to assess the antihistamine potency and duration of action of mizolastine in both animals and humans. [, , ] Results consistently demonstrate the rapid onset and sustained suppression of histamine-induced skin reactions, supporting its clinical utility in urticaria.
Q13: What is the general safety profile of mizolastine based on preclinical and clinical studies?
A13: Mizolastine is generally well-tolerated in both preclinical and clinical settings. [, ] The most frequently reported adverse event is mild drowsiness, which occurs at a similar rate to placebo in many studies. [, , , ]
Q14: Are there any studies investigating the structure-activity relationship of mizolastine?
A14: Yes, researchers have explored the anti-settlement activity of mizolastine and its intermediates against marine organisms. [] These studies aim to identify the key structural features responsible for this specific biological activity.
Q15: Have there been efforts to develop alternative formulations of mizolastine for improved drug delivery?
A15: Yes, researchers have investigated the development of mizolastine-loaded poly(lactic-co-glycolic acid)-methoxy poly(ethylene glycol) (PLGA-mPEG) microparticles for controlled drug release. [] This approach aims to enhance the therapeutic efficacy of mizolastine in treating atopic dermatitis.
Q16: Has mizolastine been investigated for applications beyond allergic diseases?
A16: While mizolastine is primarily recognized for its role in managing allergic conditions, researchers have explored its potential in reducing ultraviolet (UV) erythema. [, ] These studies suggest a possible role for mizolastine in protecting the skin from UV-induced damage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


